molecular formula C17H13N5S2 B2490609 4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole CAS No. 1334371-56-0

4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole

Cat. No. B2490609
CAS RN: 1334371-56-0
M. Wt: 351.45
InChI Key: GJAGPCPAENXANX-UHFFFAOYSA-N
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Description

The chemical compound is part of a broader class of compounds known for their varied biological activities and potential in pharmaceutical applications. Its structure suggests it could be related to pyridazine and imidazole derivatives, which are recognized for their antimicrobial properties and potential in developing cardioactive agents (El-Mariah, Hosny, & Deeb, 2006).

Synthesis Analysis

The synthesis of similar complex molecules often involves multiple steps, including cyclodehydration, methylation, and reactions with carbon disulfide and hydrazine hydrate to obtain derivatives with potential biological activities. These processes demonstrate the compound's intricate synthetic pathway, highlighting the chemical versatility and reactivity of its structural framework (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or computational modeling to determine the spatial arrangement of atoms within a compound. For compounds within this chemical family, studies may focus on bond lengths, angles, and conformational stability, providing insight into the compound's reactivity and interaction potential (Aksoy, Cukurovalı, Guven, Yilmaz, & Sarı, 2003).

Chemical Reactions and Properties

Compounds like 4-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole undergo various chemical reactions, including cyclization and nucleophilic addition, to form new derivatives with enhanced biological activities. Such reactions underscore the compound's chemical flexibility and potential for generating novel therapeutic agents (Güzeldemirci & Küçükbasmacı, 2010).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior under different conditions. These properties are influenced by the molecular structure and are essential for determining the compound's applicability in various solvents and formulations (Goh, Fun, Nithinchandra, & Kalluraya, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and stability under various conditions, are critical for assessing the compound's utility in synthetic chemistry and pharmaceutical development. Studies in this area explore the compound's potential interactions and transformations, providing a basis for its application in drug synthesis and other areas (Bakulev, Berseneva, Belskaia, Morzherin, Zaitsev, Dehaen, Luyten, & Toppet, 2003).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of pyridazine derivatives and related compounds. For example, novel pyridazine derivatives have shown potent to weak antimicrobial activity against various pathogens. These activities are important for developing new antibiotics and antifungal agents to combat resistant strains of bacteria and fungi (Behalo et al., 2014), (Güzeldemirci & Küçükbasmacı, 2010).

Antitumor Effects

Compounds bearing a thiazole moiety have been studied for their antitumor activities. For instance, a series of anticancer compounds comprising thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety showed significant in vitro antitumor activity against several human cancer cell lines. This research highlights the potential of these compounds in cancer therapy by inhibiting key cancer cell proliferation pathways (Abd El-All et al., 2015).

Antitubercular Activity

The development of new antitubercular agents is crucial in the fight against tuberculosis. Studies on 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives have found that certain substituents on the thiazole nucleus enhance antitubercular activity against the Mycobacterium smegmatis strain, suggesting a pathway for new tuberculosis treatments (Abhale et al., 2016).

Antioxidant Activity

The antioxidant activity of compounds is important for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Pyridyl substituted thiazolyl triazole derivatives have been synthesized and shown remarkable antioxidant activity, demonstrating their potential as therapeutic agents in diseases caused by oxidative stress (Tay et al., 2022).

Future Directions

The development of drugs targeting heterocyclic compounds like imidazole and pyridazine derivatives has been widely studied . These compounds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

properties

IUPAC Name

4-[(6-imidazol-1-ylpyridazin-3-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5S2/c1-2-4-13(5-3-1)17-19-14(11-24-17)10-23-16-7-6-15(20-21-16)22-9-8-18-12-22/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAGPCPAENXANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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